![molecular formula C24H22N4O4 B2380532 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 902960-29-6](/img/structure/B2380532.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one . It has been identified as a novel ENPP1 inhibitor . ENPP1 is an enzyme that negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives .Chemical Reactions Analysis
The compound has shown inhibitory activities on ENPP1, an enzyme that negatively regulates the STING pathway . This suggests that it could be involved in various chemical reactions related to these biological processes.Scientific Research Applications
- Researchers have synthesized novel thieno[3,2-d]pyrimidine derivatives, including compounds related to our target molecule, as potent antitumor agents . Specifically, these derivatives act as inhibitors of the enzyme EZH2.
- Although not directly studied for our compound, related benzyl derivatives have been investigated as inhibitors of the enzyme myeloperoxidase (MPO) in the context of cardiovascular disorders .
- The synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, a class of compounds related to our target, has been achieved efficiently using microwave-assisted methods .
Antitumor Activity
Cardiovascular Disorders
Synthetic Methods
Chemical Tools and Prohibited Sale
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzymeMPO (Myeloperoxidase) . MPO plays a crucial role in the body’s immune response, and its inhibition can be useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and coronary artery disease .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties .
Future Directions
properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-20-13-7-6-12-19(20)26-21(29)16-27-22-18(11-8-14-25-22)23(30)28(24(27)31)15-17-9-4-3-5-10-17/h3-14H,2,15-16H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORCOEFMZVZFDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide |
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